molecular formula C8H13N5 B13288075 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile

Cat. No.: B13288075
M. Wt: 179.22 g/mol
InChI Key: NZPKIXJKZJOVBJ-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile is a chemical compound with a complex structure that includes an amino group, a methyl group, a propylamino group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-(propylamino)-1H-pyrazole-4-carbonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonitrile group to an amine.

    Substitution: The amino and propylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-3-phenylpyrazole: Similar structure but with a phenyl group instead of a propylamino group.

    5-Amino-1-methyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile: Similar structure but with an ethylamino group instead of a propylamino group.

Uniqueness

5-Amino-1-methyl-3-(propylamino)-1H-pyrazole-4-carbonitrile is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-1-methyl-3-(propylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C8H13N5/c1-3-4-11-8-6(5-9)7(10)13(2)12-8/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

NZPKIXJKZJOVBJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C(=C1C#N)N)C

Origin of Product

United States

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